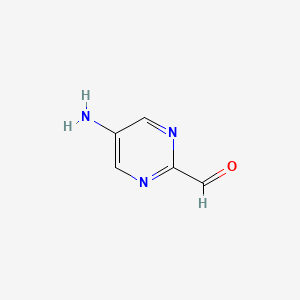

5-Aminopyrimidine-2-carbaldehyde

描述

Significance of Pyrimidine (B1678525) Scaffold in Organic Synthesis

The pyrimidine scaffold is a privileged structure in organic synthesis, primarily due to its versatile chemical nature. nih.govrsc.org The two nitrogen atoms within the six-membered ring influence the electron distribution, creating sites susceptible to both electrophilic and nucleophilic attack. youtube.com This reactivity allows for the strategic introduction of various functional groups, enabling the construction of complex molecular architectures. rsc.orgcolab.ws The ability to readily modify the pyrimidine core has made it a central component in the development of a wide array of compounds with diverse applications. nih.gov

Overview of Functionalized Pyrimidines in Chemical Research

Functionalized pyrimidines are a class of compounds where specific chemical groups are attached to the core pyrimidine ring. This "decoration" of the scaffold is a key strategy in modern chemical research for modulating the molecule's physical, chemical, and biological properties. nih.govrsc.org Researchers have developed numerous synthetic methodologies to introduce a wide range of functionalities, leading to the discovery of compounds with activities spanning from anticancer and antiviral to antimicrobial and anti-inflammatory agents. nih.govnih.govijpsjournal.com The strategic placement of these functional groups is crucial in dictating the molecule's interaction with biological targets. nih.gov

Structural Context of 5-Aminopyrimidine-2-carbaldehyde within Pyrimidine Heterocycles

Within the diverse family of pyrimidine derivatives, this compound holds a unique position. It is characterized by the presence of an amino group (-NH2) at the 5-position and a carbaldehyde (or formyl) group (-CHO) at the 2-position of the pyrimidine ring. This specific arrangement of an electron-donating amino group and an electron-withdrawing aldehyde group on the pyrimidine core makes it a highly versatile and reactive building block in organic synthesis. The interplay of these functional groups governs its chemical behavior and makes it a valuable precursor for the synthesis of more complex heterocyclic systems.

Structure

3D Structure

属性

分子式 |

C5H5N3O |

|---|---|

分子量 |

123.11 g/mol |

IUPAC 名称 |

5-aminopyrimidine-2-carbaldehyde |

InChI |

InChI=1S/C5H5N3O/c6-4-1-7-5(3-9)8-2-4/h1-3H,6H2 |

InChI 键 |

DYZYHTDWMAYVCX-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=NC(=N1)C=O)N |

产品来源 |

United States |

Chemical Transformations and Derivatization of 5 Aminopyrimidine 2 Carbaldehyde

Schiff Base Formation

The formation of an imine, or Schiff base, is a fundamental reaction of 5-Aminopyrimidine-2-carbaldehyde. This transformation involves the reaction of the aldehyde group with a primary amine, establishing a carbon-nitrogen double bond (azomethine group). nih.govnih.govmdpi.com

Condensation with Primary Amines and Hydrazines

The condensation reaction between the carbonyl group of this compound and the nucleophilic nitrogen of primary amines or hydrazines results in the formation of the corresponding Schiff bases. masterorganicchemistry.comniscpr.res.inresearchgate.net This reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. nih.govresearchgate.net Aromatic aldehydes, such as this compound, readily react to form stable Schiff bases due to the conjugated system. researchgate.net

The versatility of this reaction allows for the synthesis of a wide array of derivatives by varying the amine or hydrazine (B178648) reactant. The table below illustrates the expected products from the condensation of this compound with various primary amines.

| This compound | Primary Amine/Hydrazine Reactant | Resulting Schiff Base Product |

| Aniline | N-((5-aminopyrimidin-2-yl)methylene)aniline | |

| p-Toluidine | N-((5-aminopyrimidin-2-yl)methylene)-4-methylaniline | |

| Hydrazine | (5-aminopyrimidin-2-yl)methanedial dihydrazone | |

| Ethylamine | N-((5-aminopyrimidin-2-yl)methylene)ethanamine |

Mechanistic Aspects of Imine Formation

The mechanism of Schiff base formation is a well-established, reversible, acid-catalyzed process that proceeds in several steps. libretexts.orgarkat-usa.org

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This step forms a tetrahedral intermediate known as a carbinolamine. nih.govlibretexts.org

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, yielding a neutral carbinolamine. masterorganicchemistry.comlibretexts.org

Acid Catalysis and Dehydration: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). libretexts.orgyoutube.com

Elimination: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of a positively charged species called an iminium ion. libretexts.orgyoutube.com

Deprotonation: Finally, a base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom to yield the neutral imine product and regenerate the catalyst. libretexts.org

The reaction rate is sensitive to pH. It is generally fastest at a mildly acidic pH (around 4-5). If the pH is too low, the amine reactant becomes protonated and non-nucleophilic. If the pH is too high, there is insufficient acid to protonate the carbinolamine's hydroxyl group, hindering the dehydration step. nih.govarkat-usa.org

Scope of Aldehyde and Amine Reactivity

The reactivity in Schiff base formation is broad, encompassing a wide range of aldehydes and amines. Aldehydes are generally more reactive than ketones due to less steric hindrance at the carbonyl carbon. nih.govresearchgate.net Aromatic aldehydes like this compound are readily employed in these condensation reactions. tandfonline.com

The scope of the amine component is also extensive, including both aliphatic and aromatic primary amines. tandfonline.com The nucleophilicity of the amine plays a role in the reaction rate. While acid catalysis is often beneficial, highly nucleophilic amines such as alkylamines and hydrazines can react with aldehydes to form imines even without a catalyst. masterorganicchemistry.com The stability of the resulting Schiff base is enhanced when the substituents on the aldehyde or amine are part of a conjugated system, which is the case for derivatives of this compound. researchgate.net

Cyclization Reactions for Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino group and an aldehyde group in a specific ortho-like arrangement on the aza-aromatic pyrimidine (B1678525) ring, makes it an ideal precursor for the synthesis of fused heterocyclic systems. These reactions construct a new ring onto the pyrimidine core.

Pyrido[2,3-d]pyrimidine (B1209978) Synthesis

A significant application of aminopyrimidine aldehydes is in the synthesis of the pyrido[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry found in numerous biologically active compounds. scirp.orgnih.govrsc.org Various synthetic strategies exist, often involving the condensation of a substituted aminopyrimidine with a suitable partner to build the pyridine (B92270) ring. researchgate.netjocpr.com

The Friedländer synthesis is a classical and straightforward method for constructing quinoline (B57606) rings, which can be adapted to synthesize analogous fused aza-heterocycles like pyrido[2,3-d]pyrimidines. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or malonate derivative). wikipedia.orgorganic-chemistry.org

In this context, this compound serves as the 2-amino-aza-aryl aldehyde component. It reacts with a compound containing an activated methylene (B1212753) group in the presence of an acid or base catalyst. The reaction proceeds through an initial aldol-type condensation followed by cyclodehydration to form the fused pyridine ring. wikipedia.org This annulation (ring-forming) reaction provides direct access to the pyrido[2,3-d]pyrimidine core.

The table below presents examples of reactants that can undergo Friedländer-type annulation with this compound to yield substituted pyrido[2,3-d]pyrimidines.

| This compound | Active Methylene Compound | Resulting Pyrido[2,3-d]pyrimidine Product |

| Acetophenone | 7-Phenylpyrido[2,3-d]pyrimidine | |

| Cyclohexanone | 6,7,8,9-Tetrahydro-5H-cyclopenta arkat-usa.orgyoutube.compyrido[2,3-d]pyrimidine | |

| Diethyl malonate | Ethyl 4-hydroxypyrido[2,3-d]pyrimidine-6-carboxylate | |

| Malononitrile | 4-Amino-6-cyanopyrido[2,3-d]pyrimidine |

Electrophilic and Nucleophilic Attack at Pyrimidine Ring Positions

The pyrimidine ring is an electron-deficient heterocycle, which generally makes it more susceptible to nucleophilic attack than electrophilic attack. uoanbar.edu.iqlibretexts.org However, the substituents on the ring in this compound significantly influence its reactivity.

The amino group at position 5 is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the pyrimidine ring, this would correspond to positions 4 and 6. Conversely, the aldehyde group at position 2 is an electron-withdrawing group and deactivates the ring towards electrophilic attack, while making the carbon atom of the aldehyde group itself electrophilic.

Nucleophilic aromatic substitution is more likely to occur, particularly if a leaving group is present on the ring. The electron-deficient nature of the pyrimidine ring facilitates such reactions. reddit.com For instance, if the amino group were to be replaced by a halogen, nucleophilic substitution at that position would be highly favored. The electron-rich nature of five-membered heterocycles generally makes them more prone to electrophilic substitution. youtube.com

Reductive Transformations of the Aldehyde Moiety

The aldehyde group in this compound can be readily reduced to a primary alcohol, affording (5-aminopyrimidin-2-yl)methanol. This transformation can be achieved using a variety of reducing agents.

Common reducing agents for aldehydes include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For greater selectivity, especially in the presence of other reducible functional groups, milder reagents can be employed. A review on the synthesis of o-aminopyrimidine aldehydes mentions the reduction of nitriles to aldehydes using diisobutylaluminum hydride (DIBAL-H), highlighting that the reverse reaction, the reduction of the aldehyde, can be controlled. researchgate.net

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | (5-Aminopyrimidin-2-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | (5-Aminopyrimidin-2-yl)methanol |

| Diisobutylaluminum hydride (DIBAL-H) | (5-Aminopyrimidin-2-yl)methanol |

Table 4: Common reducing agents for the aldehyde moiety.

Oxidative Transformations of the Aldehyde Moiety

The aldehyde functional group can be oxidized to a carboxylic acid, yielding 5-aminopyrimidine-2-carboxylic acid. This transformation is a common reaction in organic synthesis and can be accomplished using a range of oxidizing agents. chemistrysteps.comchemguide.co.uklibretexts.orglibretexts.org

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) are effective for this purpose. chemistrysteps.com Milder oxidizing agents, which are often used for the selective oxidation of aldehydes in the presence of other functional groups, include Tollens' reagent ([Ag(NH₃)₂]⁺), Fehling's solution (Cu²⁺ in tartrate solution), and Benedict's solution (Cu²⁺ in citrate (B86180) solution). chemguide.co.uklibretexts.org The oxidation with Tollens' reagent is often accompanied by the formation of a silver mirror, which can serve as a qualitative test for aldehydes. chemguide.co.uk

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | 5-Aminopyrimidine-2-carboxylic acid |

| Chromic Acid (H₂CrO₄) | 5-Aminopyrimidine-2-carboxylic acid |

| Tollens' Reagent | 5-Aminopyrimidine-2-carboxylate salt |

Table 5: Common oxidizing agents for the aldehyde moiety.

Coordination Chemistry of 5 Aminopyrimidine 2 Carbaldehyde and Its Derivatives

Ligand Design and Properties

The design of ligands derived from 5-Aminopyrimidine-2-carbaldehyde is a crucial aspect of their coordination chemistry, influencing the structure, stability, and properties of the resulting metal complexes.

Schiff bases are organic compounds characterized by an imine or azomethine group (-C=N-). ijarsct.co.in They are formed by the condensation of a primary amine with an aldehyde or ketone. ijarsct.co.insdiarticle5.com In the context of this compound, the aldehyde group readily reacts with various primary amines to yield a wide array of Schiff base ligands. These ligands are considered "privileged" in coordination chemistry due to their facile synthesis. nih.gov The resulting imine nitrogen atom, with its lone pair of electrons, is a key site for coordination to metal ions. nih.gov

The synthesis of these Schiff base ligands typically involves refluxing a mixture of this compound and a suitable amine in an organic solvent like ethanol (B145695). sdiarticle5.com The selection of the primary amine allows for the systematic modification of the ligand's steric and electronic properties.

The this compound framework offers multiple potential coordination sites for metal ions. The primary coordination atom is the nitrogen of the azomethine group formed in its Schiff base derivatives. ekb.eg Additionally, one of the nitrogen atoms within the pyrimidine (B1678525) ring can also participate in coordination, leading to chelation. ekb.eg

In many documented complexes, the Schiff base acts as a bidentate ligand, coordinating through the azomethine nitrogen and a pyrimidine ring nitrogen. ekb.eg This chelation enhances the stability of the resulting metal complexes. The specific coordination mode can be influenced by the reaction conditions and the nature of the metal ion.

The introduction of different substituent groups on the amine portion of the Schiff base ligand can significantly influence its denticity and coordination behavior. For instance, the presence of additional donor atoms, such as hydroxyl or carboxyl groups, on the amine-derived part of the ligand can increase its denticity, allowing it to act as a tridentate or even a polydentate ligand.

Studies on related pyrimidine derivatives have shown that substituents can affect the supramolecular architecture of the resulting coordination polymers. For example, the presence of methyl groups on a 2-aminopyrimidine (B69317) ligand was found to alter the coordination modes and lead to different structural motifs in silver(I) complexes. researchgate.net Similarly, research on other substituted pyrimidines has demonstrated that the nature of the substituent at the C-5 position can impact the biological activity of the resulting compounds, highlighting the importance of substituent effects in ligand design. nih.gov

Synthesis of Metal Complexes

The versatile coordination behavior of Schiff base ligands derived from this compound allows for the synthesis of a wide range of metal complexes with various transition metals and lanthanides.

Schiff base ligands derived from pyrimidine precursors readily form complexes with a variety of transition metals. The synthesis of these complexes is typically achieved by reacting the Schiff base ligand with a corresponding metal salt in a suitable solvent, often with heating. researchgate.net

For instance, complexes of Cu(II) and Ni(II) with a Schiff base derived from 2-amino-4-hydroxy-6-methylpyrimidine (B160893) and 2-hydroxy-1-naphthaldehyde (B42665) have been synthesized and characterized. sdiarticle5.com These complexes were found to have an octahedral geometry, with the ligand acting in a bidentate fashion. sdiarticle5.com Similarly, a range of transition metal complexes, including those of Co(II), Ni(II), Cu(II), and Zn(II), have been prepared from Schiff bases derived from other heterocyclic aldehydes. researchgate.net The resulting complexes often exhibit specific geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure. ekb.egresearchgate.net

The table below summarizes some examples of transition metal complexes formed with pyrimidine-based Schiff base ligands and their proposed geometries.

| Metal Ion | Ligand Type | Proposed Geometry |

| Cu(II) | Pyrimidine Schiff Base | Octahedral sdiarticle5.com |

| Ni(II) | Pyrimidine Schiff Base | Octahedral sdiarticle5.com |

| Co(II) | Azo-Schiff Base with Pyrimidine | Octahedral ekb.eg |

| Au(III) | Azo-Schiff Base with Pyrimidine | Square Planar ekb.eg |

| Pd(II) | Aminopyrimidine Derivative | Tetrahedral mdpi.com |

This table is illustrative and based on findings with related pyrimidine-based ligands.

The coordination chemistry of this compound derivatives extends to the lanthanide series of elements. Research has demonstrated the synthesis and characterization of lanthanide complexes with ligands containing similar donor atoms. For example, complexes of La(III), Nd(III), Gd(III), and Dy(III) have been prepared with a ligand derived from 2-amino-5-(4-hexyloxyphenyl)-1,3,4-thiadiazole. researchgate.net These complexes were found to be non-electrolytes, and spectroscopic data suggested the coordination of the ligand to the lanthanide ions. researchgate.net While specific studies on this compound with lanthanides are less common, the principles of coordination suggest that such complexes are feasible and would likely exhibit interesting photoluminescent properties, a characteristic feature of many lanthanide complexes. researchgate.net

Reaction Conditions for Complex Formation

The synthesis of metal complexes involving this compound, particularly its Schiff base derivatives, is typically achieved through condensation reactions followed by coordination with various metal salts. The process generally involves two main steps: the formation of the Schiff base ligand and its subsequent reaction with a metal ion.

The Schiff base ligands are commonly synthesized by the condensation reaction of an aldehyde, such as this compound, with a primary amine. nih.gov This reaction is often carried out in a suitable solvent, with methanol (B129727) and ethanol being the most frequently used. mdpi.comnih.gov The reaction mixture is typically heated to reflux for a period ranging from a few minutes to several hours to ensure the completion of the condensation. mdpi.comnih.gov In some preparations, a catalytic amount of acid, such as glacial acetic acid or formic acid, is added to facilitate the reaction. researchgate.netniscpr.res.in

Once the Schiff base ligand is formed, the metal complex is prepared by reacting the ligand with a metal salt in a specific molar ratio, commonly 1:1 or 1:2 (metal:ligand). researchgate.netjocpr.comijsrp.org The metal salts, such as chlorides or acetates, are dissolved in the same solvent (ethanol or methanol) and added to the ligand solution. mdpi.comnih.gov The resulting mixture is again heated, often under reflux, for several hours. mdpi.com Upon cooling, the solid metal complex precipitates out of the solution. The product is then filtered, washed with the solvent to remove any unreacted starting materials, and dried, often in a vacuum desiccator over a drying agent like P₄O₁₀. nih.gov The resulting complexes are generally stable at room temperature and are often soluble in polar organic solvents like DMSO and DMF. jocpr.com

Characterization of Metal Complexes

The structural elucidation and confirmation of coordination in the metal complexes of this compound and its derivatives are accomplished using a combination of advanced analytical techniques. These methods provide detailed insights into the ligand's binding mode, the geometry of the metal center, and the electronic properties of the complex.

Advanced Spectroscopic Analysis

Spectroscopic methods are fundamental to the characterization of these coordination compounds, offering a window into their electronic and structural features.

Infrared (IR) Spectroscopy for Coordination Confirmation

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the Schiff base ligand to the metal ion. This is achieved by comparing the IR spectrum of the free ligand with that of the metal complex. The most crucial evidence comes from the shift in the stretching frequency of the azomethine group (C=N).

In the free Schiff base ligand, a strong absorption band corresponding to the ν(C=N) stretch is typically observed in the range of 1590–1670 cm⁻¹. niscpr.res.injocpr.com Upon complexation, this band shifts, usually to a lower frequency (a bathochromic shift), although higher frequency shifts have also been reported. jocpr.comijsrp.org This shift indicates the coordination of the imine nitrogen to the central metal atom. ijsrp.org For instance, in some complexes, this band shifts by 10-20 cm⁻¹, confirming the involvement of the pyridine (B92270) nitrogen in the coordination sphere. jocpr.com

Furthermore, the formation of the complex is substantiated by the appearance of new, non-ligand bands in the far-infrared region of the spectrum. These bands are attributed to the stretching vibrations of the newly formed metal-ligand bonds. Bands assigned to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations typically appear in the ranges of 513-647 cm⁻¹ and 457-692 cm⁻¹, respectively. researchgate.netresearchgate.net The presence of these bands provides direct evidence of coordination.

Table 1: Key IR Spectral Bands (cm⁻¹) for Coordination Confirmation

| Functional Group | Free Ligand (Typical Range) | Metal Complex (Typical Range) | Inference |

|---|---|---|---|

| ν(C=N) (Azomethine) | 1590 - 1670 niscpr.res.injocpr.com | Shifted from ligand position jocpr.comijsrp.org | Coordination of imine nitrogen |

| ν(M-N) (Metal-Nitrogen) | Not Present | 513 - 647 researchgate.net | Formation of M-N bond |

| ν(M-O) (Metal-Oxygen) | Not Present | 457 - 692 researchgate.netresearchgate.net | Formation of M-O bond |

Electronic Spectroscopy and UV-Vis Studies

Electronic or UV-Visible spectroscopy provides valuable information about the electronic transitions within the complex and the geometry of the coordination sphere. The spectra of the complexes are compared to that of the free ligand.

The UV-Vis spectrum of a Schiff base ligand typically displays absorption bands corresponding to π → π* and n → π* transitions. researchgate.net For example, a free ligand might show a band around 330 nm assigned to the n-π* transition of the C=N chromophore. ijsrp.org Upon complexation, this band often shifts, indicating the involvement of the imine nitrogen in coordination with the metal ion. ijsrp.org

The spectra of the metal complexes show additional bands, particularly in the visible region, which are absent in the free ligand. These bands are often assigned to d-d electronic transitions of the central metal ion or to charge-transfer (CT) transitions. The position and nature of these d-d transition bands are indicative of the coordination geometry around the metal ion. For instance, Cu(II) complexes may show bands around 591 nm, which, along with other bands, can suggest a distorted octahedral geometry. jocpr.com Similarly, Ni(II) complexes with absorptions at approximately 345 nm and 551 nm are often assigned an octahedral geometry. jocpr.com The presence of these d-d transitions and charge transfer bands confirms the formation of the complex and helps in elucidating its structure. researchgate.net

Table 2: Typical Electronic Spectral Data and Assignments for Metal Complexes

| Metal Ion | Absorption Bands (λmax, nm) | Assignment | Proposed Geometry |

|---|---|---|---|

| Cu(II) | ~297, ~591 jocpr.com | 2Eg → 2T2g | Distorted Octahedral jocpr.com |

| Ni(II) | ~345, ~551 jocpr.com | 3A2g → 3T2g, 3A2g → 3T1g | Octahedral jocpr.com |

| Co(II) | ~400, ~622, ~684 researchgate.net | 3T1g → 3A2g, 3T1g → 3T1g, 3T1g → 3T2g | Octahedral researchgate.net |

| Zn(II) | ~380 (ligand), ~430 (complex) researchgate.net | Ligand/Charge Transfer | Tetrahedral researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a key technique for characterizing the Schiff base ligands and their diamagnetic metal complexes (e.g., Zn(II)). By comparing the ¹H and ¹³C NMR spectra of the free ligand with those of its complex, the binding sites can be determined.

In the ¹H NMR spectrum of a typical 2-aminopyrimidine Schiff base, the azomethine proton (-CH=N-) gives a characteristic singlet signal. niscpr.res.in For example, a signal for this proton might appear at 8.21 ppm. niscpr.res.in Upon coordination to a metal ion, the chemical environment of the protons near the binding sites changes, leading to shifts in their corresponding signals. The aldehyde proton of the parent this compound is expected around 9.8 ppm.

Similarly, in the ¹³C NMR spectrum, the carbon atom of the azomethine group (CH=N) shows a signal in the range of 161-167 ppm. niscpr.res.in The pyrimidine ring carbons also have characteristic signals. Changes in the chemical shifts of these specific carbons upon complexation provide strong evidence for the coordination points of the ligand with the metal ion.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are crucial for determining the magnetic properties of the transition metal complexes, which in turn helps in understanding their electronic structure and stereochemistry. This technique is particularly useful for paramagnetic complexes containing unpaired electrons (e.g., Cu(II), Ni(II), Co(II)).

The effective magnetic moment (μeff) is calculated from the magnetic susceptibility data. For many first-row transition metal complexes, the measured magnetic moment can distinguish between different possible geometries (e.g., octahedral vs. tetrahedral or square planar) and spin states (high-spin vs. low-spin).

For example, Cu(II) (d⁹) complexes typically exhibit magnetic moments in the range of 1.82–1.89 B.M., consistent with one unpaired electron and characteristic of an octahedral or distorted octahedral geometry. researchgate.netresearchgate.net Octahedral Ni(II) (d⁸) complexes are expected to have magnetic moments corresponding to two unpaired electrons, while Co(II) (d⁷) complexes in an octahedral environment show moments indicative of three unpaired electrons. researchgate.net Conversely, complexes of d¹⁰ ions like Zn(II) are diamagnetic, as expected. researchgate.net The data from magnetic susceptibility measurements are therefore highly complementary to electronic spectroscopy in assigning the correct geometry to the metal complexes. jocpr.comresearchgate.net

Table 3: Magnetic Moment Data and Inferred Geometries for Metal Complexes

| Metal Complex Type | Metal Ion | d-electron configuration | Magnetic Moment (μeff, B.M.) | Inferred Geometry |

|---|---|---|---|---|

| Copper(II) Complex | Cu(II) | d⁹ | 1.82 - 1.89 researchgate.netresearchgate.net | Octahedral jocpr.comresearchgate.net |

| Nickel(II) Complex | Ni(II) | d⁸ | ~3.0 | Octahedral researchgate.net |

| Cobalt(II) Complex | Co(II) | d⁷ | ~4.5 - 5.2 | Octahedral researchgate.net |

| Zinc(II) Complex | Zn(II) | d¹⁰ | Diamagnetic | Tetrahedral/Octahedral researchgate.net |

Molar Conductivity Studies

Molar conductivity measurements are a fundamental tool for characterizing metal complexes in solution. This technique helps to determine whether a complex is an electrolyte or a non-electrolyte, providing insight into the nature of the coordination sphere. By measuring the molar conductance (ΛM) of a complex dissolved in a suitable solvent, typically dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), researchers can infer if any ions are located outside the primary coordination sphere of the metal ion.

For instance, a series of metal complexes involving Schiff bases derived from 2-aminopyrimidine have been analyzed for their molar conductivity. In one study, the molar conductivities of various complexes in DMSO at 25°C were found to be in the range of 11.4–28.2 Ω⁻¹cm²mol⁻¹. mdpi.com These low values are indicative of the non-electrolytic nature of these compounds, suggesting that the anions are coordinated directly to the metal ion within the coordination sphere and are not present as free ions in the solution. mdpi.comresearchgate.net

Similarly, other studies on transition metal complexes with Schiff base ligands have reported low molar conductivity values, further supporting the non-electrolytic character of the synthesized complexes. researchgate.net This is a common finding in the study of such coordination compounds, where the ligands and any counter-ions are often directly bound to the central metal atom. semanticscholar.org

Below is a table summarizing the molar conductivity data for a selection of metal complexes derived from ligands related to this compound.

| Complex | Molar Conductivity (ΛM) in Ω⁻¹cm²mol⁻¹ | Solvent | Nature |

|---|---|---|---|

| [Cu(HL)(ADMPY)(H₂O)Cl₂] | 28.2 | DMSO | Non-electrolyte |

| [Co(HL)(ADMPY)(H₂O)₂]Cl₂ | 26.6 | DMSO | Non-electrolyte |

| [Pd(HL)(ADMPY)(H₂O)]Cl₂ | 12.3 | DMSO | Non-electrolyte |

Elemental Microanalysis for Stoichiometry

Elemental microanalysis is a crucial technique for determining the empirical formula of a newly synthesized compound. By precisely measuring the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N), researchers can confirm the stoichiometry of the metal complexes. This data, in conjunction with other analytical methods, helps to establish the metal-to-ligand ratio in the coordination compound.

For example, in the synthesis of various metal complexes with Schiff base ligands, elemental analysis has been instrumental in confirming the proposed formulas. mdpi.comekb.eg The experimentally found percentages of C, H, and N are compared with the calculated values for the proposed structure. A close agreement between the found and calculated values provides strong evidence for the correct stoichiometry of the complex. mdpi.com

The following table presents a comparison of the calculated and found elemental analysis data for several coordination compounds.

| Complex | Element | Calculated (%) | Found (%) |

|---|---|---|---|

| [Cu(HL)(ADMPY)(H₂O)Cl₂] | C | 57.58 | 57.64 |

| H | 4.68 | 4.96 | |

| N | 11.19 | 11.85 | |

| [Co(HL)(ADMPY)(H₂O)₂]Cl₂ | C | 56.34 | 56.60 |

| H | 4.89 | 4.97 | |

| N | 10.95 | 10.89 | |

| [Pd(HL)(ADMPY)(H₂O)]Cl₂ | C | 53.88 | 53.04 |

| H | 4.38 | 4.80 | |

| N | 10.47 | 10.89 |

Structural Elucidation of Coordination Compounds

Determining the three-dimensional arrangement of atoms in a coordination compound is essential for understanding its chemical and physical properties. A combination of spectroscopic and crystallographic techniques is employed to elucidate the geometric structures of these complexes.

Single-Crystal X-ray Diffraction (SCXRD) for Geometric Structures

While specific SCXRD data for complexes of this compound itself are not extensively reported in the provided context, the principles of this technique are widely applied in coordination chemistry. For related Schiff base complexes, SCXRD has been used to confirm their structures. For instance, the crystal structure of a Ni(II) complex with a Schiff base ligand was solved using SCXRD, revealing a distorted square planar geometry. mdpi.com The data obtained from SCXRD, such as the crystallographic space group and unit cell dimensions, are fundamental to unambiguously defining the solid-state structure of a coordination compound. mdpi.comuchicago.edu

Proposed Geometrical Structures (e.g., Octahedral, Square Planar)

In the absence of single-crystal X-ray data, or as a complementary approach, various spectroscopic and magnetic studies are used to propose the geometrical structures of coordination compounds. Techniques like electronic spectroscopy (UV-Vis), infrared spectroscopy (IR), and magnetic susceptibility measurements provide valuable clues about the coordination environment of the metal ion.

Computational and Theoretical Studies of 5 Aminopyrimidine 2 Carbaldehyde Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-aminopyrimidine-2-carbaldehyde at a molecular level. These theoretical approaches offer a detailed picture of its geometry, electronic landscape, and spectroscopic behavior.

Density Functional Theory (DFT) for Molecular Structure Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For pyrimidine (B1678525) derivatives, DFT calculations, often utilizing functionals like B3LYP with various basis sets, are employed to predict bond lengths, bond angles, and dihedral angles. This foundational analysis is crucial for all subsequent computational studies, as the accuracy of the optimized structure directly impacts the reliability of other calculated properties. The process involves finding the minimum energy conformation on the potential energy surface of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting its electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For pyrimidine-based systems, FMO analysis helps in identifying the reactive sites within the molecule. researchgate.netresearchgate.net The distribution of the HOMO and LUMO across the molecule indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

Table 1: Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

No specific HOMO, LUMO, or energy gap values for this compound were found in the provided search results. The table is included as a template for such data.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net It illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, highlighting areas rich in electrons and prone to electrophilic attack, such as those around nitrogen and oxygen atoms. researchgate.net Blue regions signify positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

For molecules containing pyrimidine rings and functional groups like amines and aldehydes, MESP analysis can reveal the most probable sites for intermolecular interactions, including hydrogen bonding. rsc.orgnih.gov The topology of the MESP, characterized by its critical points, provides a quantitative measure of the electrostatic features and helps in understanding intermolecular recognition. mdpi.com

Vibrational Frequency Analysis (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. nih.govmdpi.com Computational vibrational analysis, typically performed using DFT methods, calculates the frequencies and intensities of these vibrations. researchgate.net By comparing the calculated spectra with experimental data, a detailed assignment of the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional modes, can be achieved. nih.govnih.gov

For this compound, this analysis would help in identifying the characteristic frequencies associated with the pyrimidine ring, the amino group (NH2), and the carbaldehyde group (CHO). For instance, the analysis would distinguish the N-H stretching vibrations of the amino group and the C=O stretching of the aldehyde. Such studies on related pyrimidine derivatives have demonstrated the utility of this approach in confirming molecular structure and understanding the influence of substituents on the vibrational modes. researchgate.netdergipark.org.tr

Table 2: Selected Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H stretch (asymmetric) | Data not available | Data not available |

| N-H stretch (symmetric) | Data not available | Data not available |

| C=O stretch | Data not available | Data not available |

| Ring breathing | Data not available | Data not available |

Specific vibrational frequency data for this compound was not available in the search results. This table serves as an illustrative example.

Non-Linear Optical (NLO) Properties Prediction

Theoretical calculations can predict the Non-Linear Optical (NLO) properties of a molecule, which describe its ability to alter the properties of light passing through it. These properties are of interest for applications in optoelectronics and photonics. The prediction of NLO properties, such as the first-order hyperpolarizability (β), is often carried out using quantum chemical methods. Molecules with significant charge transfer characteristics, often indicated by a small HOMO-LUMO gap and an extended π-conjugated system, tend to exhibit larger NLO responses. The presence of both electron-donating (amino) and electron-withdrawing (carbaldehyde) groups on the pyrimidine ring of this compound suggests it may possess notable NLO properties.

Analysis of Non-Covalent Interactions

Non-covalent interactions are weak forces between molecules or within a molecule that play a crucial role in determining the supramolecular structure and biological activity of compounds. nih.govnih.gov These interactions, though weaker than covalent bonds, are vital for processes such as molecular recognition and self-assembly. nih.gov

For this compound, the primary non-covalent interactions of interest would be hydrogen bonds, arising from the amino and aldehyde groups, and π-stacking interactions involving the pyrimidine ring. Computational tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be used to identify and characterize these weak interactions. rsc.orgresearchgate.net These methods provide insights into the strength and nature of non-covalent contacts, which are essential for understanding the crystal packing and the interaction of the molecule with biological targets. nih.gov

Hydrogen Bonding Networks (e.g., N-H...O, O-H...N, N-H...N)

Hydrogen bonds are a cornerstone of molecular recognition and self-assembly in pyrimidine systems. The this compound molecule possesses both hydrogen bond donors (the amino N-H) and multiple acceptors (the pyrimidine ring nitrogens and the aldehyde oxygen), making it capable of forming extensive and diverse hydrogen-bonding networks.

Computational protocols like the MC HBNet (Monte Carlo Hydrogen Bond Network) have been developed to explicitly search through sequence and conformational space to identify stable hydrogen-bonded networks. nih.gov These methods are crucial for understanding how molecules like aminopyrimidines interact. nih.gov In related silylated 2-aminopyrimidine (B69317) structures, extensive intermolecular N–H···N hydrogen bonds are consistently observed, forming the primary structural motif in the solid state. mdpi.com These bridges typically form between the Si-bound amino group and a nitrogen atom of the pyrimidine ring. mdpi.com In some derivatives, these networks become particularly dense, significantly raising the compound's melting point. mdpi.com

Computational analyses of similar heterocyclic compounds have dissected the energetic contributions of these hydrogen bonds. In studies of certain inhibitors, specific water-mediated hydrogen bonds were found to be critical for high-potency binding, linking the ligand's amide group to amino acid residues in a protein's active site. nih.gov

Table 1: Common Hydrogen Bond Interactions in Aminopyrimidine-like Scaffolds

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| N-H···N | Amino Group (N-H) | Pyrimidine Ring (N) | Dimer formation, chain propagation in crystal lattices. mdpi.com |

| N-H···O | Amino Group (N-H) | Carbonyl/Aldehyde (C=O) | Key interaction in binding to biological macromolecules. nih.gov |

Halogen Bonding (I...N, Br...N, I...O)

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile like a nitrogen or oxygen atom. While this compound does not itself contain a halogen, theoretical studies on halogenated pyrimidines are critical for understanding how this interaction can be used to engineer crystal structures and control molecular recognition.

Studies combining spectroscopy and electronic structure computations on pyrimidine interacting with various haloaromatic donors have shown that halogen bonds with the pyrimidine nitrogen atoms perturb its vibrational modes and NMR chemical shifts. researchgate.net Natural bond orbital (NBO) analyses indicate that significant charge transfer can occur from the pyrimidine to the halogen bond donor, with calculated binding energies sometimes exceeding that of a typical hydrogen bond. researchgate.net

Theoretical investigations into complexes of substituted pyridines with dihalogen (I₂, Br₂) or cyanohalogen (ICN, BrCN) molecules provide deep insights into the nature of X···N bonds. nih.gov These studies reveal that exchange-correlation energy represents a substantial, and in some cases dominant, contribution to the total interaction energy, highlighting the importance of more than just electrostatics. nih.gov The strength of these bonds is tunable based on the halogen's polarizability (I > Br > Cl > F), a feature that is widely exploited in materials science. rsc.org

Table 2: Calculated Halogen Bond Interaction Energies in Pyrimidine Complexes

| Halogen Bond Donor | Interaction Type | Calculated Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Pyridyl Thiophene-based | Br···N | -7.5 to -8.7 | researchgate.net |

| Pyridyl Thiophene-based | I···N | -7.5 to -8.7 | researchgate.net |

Note: Data is for pyridyl thiophene-based donors interacting with pyrimidine. This illustrates the potential strength of halogen bonds involving a pyrimidine nitrogen.

Van der Waals and π-π Stacking Interactions

Van der Waals forces and π-π stacking are ubiquitous non-covalent interactions that significantly contribute to the stability of crystal structures involving aromatic rings. In this compound, the pyrimidine ring can engage in π-π stacking, where the electron-rich π-system of one ring interacts with another.

These interactions are often studied computationally and are critical in the packing of aromatic molecules. researchgate.net In the crystal structure of 4-aminopyridinium (B8673708) salts, for instance, the cations exhibit parallel displaced face-to-face π-π stacking arrangements. nih.gov Geometric analysis of these interactions reveals typical centroid-to-centroid distances between 3.25 and 3.32 Å, which are comparable to those found in many pyridyl-containing compounds. nih.gov Both experimental and theoretical studies confirm that π-π interactions are composed of electrostatic, hydrophobic, and van der Waals components. researchgate.net The energy of π-π stacking can range from 1 to 50 kJ/mol. researchgate.net

Theoretical studies on two-component crystals of electron-rich and electron-deficient aromatic compounds have used periodic DFT calculations to evaluate the interplay between π-stacking and other interactions like C–H⋯O forces. rsc.org These attractive stacking interactions play crucial roles in stabilizing the tertiary structures of proteins and the helical structure of DNA. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model that analyzes the topology of the electron density to define chemical concepts like atoms, bonds, and molecular structure. rsc.org It allows for the characterization of interatomic interactions based on the properties of the electron density at specific locations called bond critical points (BCPs).

While specific QTAIM studies on this compound are not prominent, the methodology has been applied extensively to related pyrimidinic bases like uracil. nih.gov In these studies, QTAIM analysis of electron densities calculated via Density Functional Theory (DFT) reveals that sigma (σ) electron reorganization is a significant factor during processes like protonation. nih.gov The analysis can rationalize the stability of different protonated forms by examining the electron population transferred to the proton and its proximity to regions of high electron density, such as carbonyl groups. nih.gov

QTAIM is also used to characterize non-covalent interactions like halogen bonds. nih.gov Analysis of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP of an X···N halogen bond provides quantitative data on the nature and strength of the interaction. nih.govresearchgate.net

Table 3: Key QTAIM Descriptors for Analyzing Interatomic Interactions

| Descriptor | Symbol | Interpretation |

|---|---|---|

| Electron Density at BCP | ρ(r) | Indicates the strength of the interaction; higher values suggest stronger bonds. |

| Laplacian of Electron Density | ∇²ρ(r) | Distinguishes interaction types: ∇²ρ(r) < 0 for shared (covalent) interactions; ∇²ρ(r) > 0 for closed-shell (non-covalent) interactions. |

Reduced Density Gradient (RDG) and Natural Bond Orbital (NBO) Analyses

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and identify non-covalent interactions in real space. It plots the RDG against the electron density, revealing regions of hydrogen bonding, van der Waals forces, and steric repulsion. NBO analysis, on the other hand, transforms canonical molecular orbitals into localized Lewis-type orbitals (bonds, lone pairs), allowing for the quantitative study of donor-acceptor (hyperconjugative) interactions.

In a comparative study of 2-aminopyrimidine (2-AP), NBO analysis was used to calculate the change in electron density in σ* antibonding orbitals and the associated stabilization energies (E(2)). nih.gov This provided clear evidence of stabilization arising from the hyperconjugation involved in hydrogen-bonded interactions. nih.gov NBO analysis is also a primary tool for studying n → π* interactions, where a lone-pair electron density is donated into a neighboring empty π* orbital. nih.gov This method provides an estimate of the donor-acceptor interaction energy (E(2)), quantifying the strength of such stabilizing effects. nih.govrsc.org

RDG analysis complements NBO by providing a graphical representation of these weak interactions. nih.gov The analysis of the reduced density gradient can visually distinguish between strong hydrogen bonds and weaker van der Waals or n → π* interactions, showing that dispersion forces play a significant role in their strength. nih.govrsc.org

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a computational method that partitions crystal space into regions where the electron distribution of a promolecule (the sum of spherical atomic densities) is greater than that of any other molecule. This surface is used to visualize and quantify intermolecular contacts within a crystal. Two-dimensional "fingerprint plots" are generated from the Hirshfeld surface, summarizing the relative contributions of different types of contacts.

Table 4: Example of Hirshfeld Surface Contact Contributions for a Heterocyclic Salt

| Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 35.4 |

| S···H / H···S | 24.4 |

| N···H / H···N | 8.7 |

| Cl···H / H···Cl | 8.2 |

| C···H / H···C | 7.7 |

Note: Data from a 2-aminothiazolium derivative, illustrating the quantitative breakdown provided by Hirshfeld analysis. nih.gov

Theoretical Prediction of Reactivity and Stability

Computational methods are invaluable for predicting the chemical reactivity and thermodynamic stability of molecules like this compound. Density Functional Theory (DFT) is a workhorse for these predictions, enabling the calculation of various molecular properties.

The reactivity of the pyrimidine ring can be significantly altered by substituents. Theoretical studies on halogenated pyrimidines show that functionalization changes the electronic and geometric structure, which in turn affects their spectroscopic signatures and reactivity. aip.org The aldehyde group on this compound is a reactive handle, capable of undergoing oxidation to a carboxylic acid or reduction to an alcohol. Furthermore, the pyrimidine ring itself can participate in aromatic nucleophilic substitution (SNAr) reactions. researchgate.net

The stability of pyrimidine derivatives can be assessed by calculating their acidities (pKₐ). A quantum chemical QSAR approach, using DFT calculations with a solvent model, has been successfully employed to estimate the pKₐ values of various pyrimidines. nih.gov These calculations determine the energy difference between the parent compound and its dissociated forms, which correlates strongly with experimental pKₐ values and helps predict the predominant species at a given pH. nih.gov Similarly, calculations of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can indicate the potential for charge transfer within the molecule, a key aspect of its electronic behavior and reactivity. nih.gov

Computational Studies on Metal-Ligand Interactions in Complexes

Computational and theoretical chemistry provides a powerful lens for investigating the intricate interactions between metal ions and ligands at the molecular level. While extensive computational studies specifically targeting the metal complexes of this compound are not widely available in publicly accessible literature, we can infer potential interaction modes and characteristics based on studies of structurally related pyrimidine and aldehyde-containing ligands. These studies, often employing Density Functional Theory (DFT), offer valuable insights into the geometric and electronic properties that govern the formation and stability of such complexes.

Theoretical investigations into metal complexes of similar aminopyrimidine derivatives have explored how the nitrogen atoms of the pyrimidine ring and the amino group, along with the oxygen atom of the carbaldehyde group, can act as potential coordination sites. The specific coordination mode is influenced by several factors, including the nature of the metal ion, its oxidation state, and the steric and electronic environment imposed by the ligand and any co-ligands.

In related systems, DFT calculations have been utilized to determine optimized geometries, including crucial parameters such as bond lengths and bond angles between the metal center and the coordinating atoms of the ligand. These calculations help to predict the most stable arrangement of the complex, for instance, whether it will adopt a tetrahedral, square planar, or octahedral geometry.

Furthermore, frontier molecular orbital (FMO) analysis, encompassing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common computational tool to understand the electronic behavior of these complexes. The energy gap between the HOMO and LUMO can provide information about the chemical reactivity and kinetic stability of the complex. The distribution of these orbitals can indicate the sites of electrophilic and nucleophilic attack and illustrate the nature of the metal-ligand bonding, whether it is predominantly sigma-donating or involves pi-backbonding.

While specific data for this compound complexes is not available, a hypothetical data table based on typical findings for similar structures is presented below to illustrate the type of information that would be generated from such computational studies.

Hypothetical Computational Data for a Metal Complex of this compound

| Parameter | Hypothetical Value |

| Geometric Parameters | |

| M-N (pyrimidine ring) Bond Length | 2.0 - 2.2 Å |

| M-N (amino group) Bond Length | 2.1 - 2.3 Å |

| M-O (carbaldehyde) Bond Length | 1.9 - 2.1 Å |

| N-M-N Bite Angle | 80 - 90° |

| N-M-O Bite Angle | 85 - 95° |

| Electronic Properties | |

| HOMO Energy | -5.0 to -6.5 eV |

| LUMO Energy | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | 3.0 - 4.5 eV |

| Energetic Properties | |

| Binding Energy | -100 to -200 kcal/mol |

Note: The values in this table are illustrative and not based on actual experimental or computational results for this compound complexes.

The generation of actual, scientifically rigorous data for the metal-ligand interactions of this compound would necessitate dedicated computational research employing quantum chemical methods. Such studies would be invaluable for understanding its coordination chemistry and for the rational design of new functional materials and catalysts.

Supramolecular Chemistry Involving 5 Aminopyrimidine 2 Carbaldehyde Derivatives

Cocrystal and Salt Formation

The interaction between the basic aminopyrimidine core and acidic coformers, such as carboxylic acids, can lead to the formation of either salts or cocrystals. rsc.orgresearchgate.net These two solid forms are of great interest as they can modify the physicochemical properties of the parent compounds. researchgate.net The key distinction lies in the transfer of a proton from the acidic coformer to the basic pyrimidine (B1678525) derivative.

The extent of proton transfer between an acid and a base in the solid state is a critical factor that determines whether the resulting complex is a salt (proton transferred) or a cocrystal (no proton transfer). A widely used guideline for predicting this outcome is the ΔpKa rule, which considers the difference between the pKa of the protonated base and the pKa of the acid (ΔpKa = pKa(baseH+) - pKa(acid)).

Generally, a ΔpKa value greater than 3 suggests a high likelihood of proton transfer, leading to salt formation. Conversely, a ΔpKa value less than 0 typically results in a cocrystal. The range between 0 and 3 is often considered an elusive or "gray" area where either outcome is possible, and the result can be a salt-cocrystal continuum with partial or disordered proton transfer. rsc.org

In systems involving aminopyrimidines and carboxylic acids, studies have shown that even with a ΔpKa value within this elusive range, salt formation can occur. For instance, the reaction of 2-aminopyrimidine (B69317) (pKa = 3.62) with furantetracarboxylic acid (pKa = 2.38) results in a ΔpKa of 1.24, yet it forms a salt, confirmed by single-crystal X-ray diffraction which showed the proton had transferred from the acid to the pyrimidine. rsc.org This indicates that for 5-aminopyrimidine-2-carbaldehyde, co-crystallization with various carboxylic acids would require careful selection of the acid's pKa to control the degree of proton transfer and the final solid form.

Supramolecular synthons are robust and predictable patterns of intermolecular interactions that act as the "glue" in crystal engineering. mdpi.com In the context of this compound, both homosynthons (interactions between like molecules) and heterosynthons (interactions between different molecules) are crucial for building crystalline networks.

When co-crystallized with carboxylic acids, aminopyrimidines are known to form highly reliable supramolecular heterosynthons. rsc.orgresearchgate.net The most common and robust of these is the R²₂ (8) ring motif, formed through a pair of N-H···O and O-H···N hydrogen bonds between the aminopyrimidine moiety and the carboxylic acid group. rsc.orgnih.gov This interaction is a cornerstone for designing cocrystals of aminopyrimidine derivatives. acs.orgnih.gov

Beyond this primary heterodimer, these units can assemble into larger motifs. Two frequently observed patterns in the broader family of aminopyrimidine-acid cocrystals are the Linear HeteroTetramer (LHT) and the HeteroTrimer (HT). rsc.orgresearchgate.net The LHT is often the dominant synthon observed. researchgate.net

Homosynthons are also prevalent. For instance, aminopyrimidine molecules can form centrosymmetric dimers via pairs of N-H···N hydrogen bonds, creating an R²₂ (8) homosynthon. nih.gov The interplay between these robust heterosynthons and various possible homosynthons allows for the construction of diverse and complex solid-state architectures.

Table 1: Common Supramolecular Synthons in Aminopyrimidine Systems

| Synthon Type | Interacting Groups | Description | Common Graph Set |

| Heterosynthon | Aminopyrimidine + Carboxylic Acid | A highly robust dimer formed by two complementary hydrogen bonds. | R²₂(8) |

| Homosynthon | Aminopyrimidine + Aminopyrimidine | A dimer formed between two aminopyrimidine molecules. | R²₂(8) |

| Heterosynthon | Aminopyrimidine + Carboxylic Acid | A linear assembly involving multiple molecules. | Linear HeteroTetramer (LHT) |

Crystal Engineering Principles Applied to Pyrimidine Derivatives

Crystal engineering utilizes the principles of supramolecular chemistry to design and synthesize solid-state structures with desired properties. nih.govacs.org For pyrimidine derivatives like this compound, this involves leveraging the directionality and predictability of non-covalent interactions, primarily hydrogen bonds, to control the assembly of molecules into specific crystalline arrangements.

The self-assembly of pyrimidine derivatives is a powerful bottom-up approach to creating functional supramolecular structures. researchgate.net The process is governed by the information encoded in the molecules' functional groups. For this compound, the amino group, the pyrimidine ring nitrogens, and the aldehyde group offer multiple sites for directional hydrogen bonding.

By carefully selecting coformers or modifying the pyrimidine structure, it is possible to program the assembly process. For example, the robust acid-aminopyrimidine heterosynthon can be used as a reliable tool to link molecules into one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. nih.govresearchgate.net The design principles also extend to more complex systems, such as the engineering of porous protein crystals where modifying intermolecular contact regions allows for the creation of extended porous networks for molecular storage. nih.gov This highlights the potential for designing tailored materials by precisely controlling the non-covalent interactions of the pyrimidine building blocks.

A thorough understanding of the nature and strength of intermolecular interactions is essential for rational crystal design. In the solid-state networks of pyrimidine derivatives, a variety of non-covalent forces are at play.

Hydrogen Bonding: This is the most significant interaction, with N-H···O, O-H···N, and N-H···N bonds being predominant in cocrystals and salts. rsc.orgiucr.org The aldehyde group in this compound can also participate in C-H···O interactions.

Anion-π Interactions: The electron-deficient pyrimidine ring can engage in favorable interactions with anions, a phenomenon that has been observed and studied in 2-aminopyrimidine derivatives. acs.org

Table 2: Key Intermolecular Interactions in Aminopyrimidine Crystal Packing

| Interaction Type | Description | Typical Role in the Network |

| N-H···O/N | Strong, directional hydrogen bonds | Forms primary synthons, dictates core architecture. rsc.orgiucr.org |

| C-H···O/N | Weaker hydrogen bonds | Provides secondary stabilization, influences packing efficiency. rsc.org |

| π-π Stacking | Interaction between aromatic rings | Contributes to the cohesion of layers or columns. |

| Anion-π | Interaction between an anion and the pyrimidine ring | Can be a significant stabilizing force in salts. acs.org |

Supramolecular assembly is often a hierarchical process where simple building blocks form primary structures, which in turn organize into more complex, higher-order architectures. nih.gov This principle is fundamental to building sophisticated functional materials from pyrimidine derivatives.

The process begins with the formation of the most stable supramolecular synthons, such as the R²₂ (8) acid-aminopyrimidine heterodimer. These primary motifs then act as building blocks for the next level of organization. For example, these dimers can link together to form one-dimensional (1D) tapes or chains. These chains can then pack together through weaker interactions like π-π stacking or van der Waals forces to form two-dimensional (2D) layers. Finally, these layers stack upon one another to generate the full three-dimensional (3D) crystal structure. This multi-level organization, from molecule to synthon to network to crystal, is a hallmark of hierarchical self-assembly. nih.gov

Mechanistic Studies of Biological Interactions for Derivatives of 5 Aminopyrimidine 2 Carbaldehyde

Enzyme Inhibition Mechanism Elucidation

The biological effects of 5-aminopyrimidine-2-carbaldehyde derivatives are often rooted in their ability to inhibit specific enzymes. Mechanistic studies have been pivotal in understanding the nature of this inhibition, including identifying the pathways affected and the potency of the inhibitory action.

Elevated activity of β-glucuronidase is linked to various pathological conditions, including certain cancers and infections, by promoting the release of toxic substances in the body. researchgate.netnih.gov Consequently, the inhibition of this enzyme is a key area of research. researchgate.netsemanticscholar.org A series of 2-aminopyrimidine (B69317) derivatives, synthesized from 2-amino-4,6-dichloropyrimidine, have been evaluated for their β-glucuronidase inhibitory potential. nih.govsemanticscholar.orgmdpi.com

In one study, twenty-seven 2-aminopyrimidine derivatives were synthesized and tested. nih.gov Among them, a derivative featuring a piperazinyl substituent at the C-4 position of the pyrimidine (B1678525) ring (Compound 24) demonstrated exceptionally potent inhibitory activity, with an IC50 value of 2.8 ± 0.10 µM. nih.govsemanticscholar.orgresearchgate.net This was significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone, which has an IC50 of 45.75 ± 2.16 µM. nih.govsemanticscholar.orgresearchgate.net In contrast, a similar compound with a 4-phenyl piperazinyl substituent was inactive, suggesting that the hydrogen atom on the piperazinyl moiety is crucial for its inhibitory function. nih.gov

Structure-activity relationship (SAR) studies also revealed that the length of alkyl chains on substituents can influence activity. For instance, a derivative with a butyl substituent at the C-4 position of a phenyl ring (IC50 = 126.43 ± 6.16 µM) was more active than one with an ethyl group (IC50 = 300.25 ± 12.5 µM), while the methyl-substituted version was inactive. nih.govsemanticscholar.org This indicates that inhibitory activity increases with the length of the alkyl chain in this series. nih.govsemanticscholar.org

Table 1: β-Glucuronidase Inhibition by 2-Aminopyrimidine Derivatives A selection of derivatives and their inhibitory concentrations (IC50).

| Compound | Description | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 24 | Piperazinyl substituent at C-4 of pyrimidine ring | 2.8 ± 0.10 | semanticscholar.org, nih.gov, researchgate.net |

| Compound 23 | Butyl substituent at C-4 of phenyl ring | 126.43 ± 6.16 | semanticscholar.org, nih.gov |

| Compound 22 | Ethyl substituent at C-4 of phenyl ring | 300.25 ± 12.5 | semanticscholar.org, nih.gov |

| D-saccharic acid 1,4-lactone | Standard Inhibitor | 45.75 ± 2.16 | semanticscholar.org, nih.gov, nih.gov |

Uncontrolled platelet aggregation can lead to life-threatening cardiovascular events. nih.gov Derivatives of 2-aminopyrimidine have been investigated for their ability to interfere with platelet aggregation pathways. nih.govnih.gov In a study assessing antiplatelet activity, a series of novel 2-aminopyrimidine and 2-substituted-4,6-diaminopyrimidine derivatives were tested against aggregation induced by arachidonic acid. nih.govnih.gov

The results showed that several 2-aminopyrimidine derivatives exhibited acceptable to high inhibitory activity against arachidonic acid-induced aggregation, while none were significantly active against ADP-induced aggregation. nih.govnih.gov This suggests that their mechanism of action is likely related to the arachidonic acid pathway, possibly through the inhibition of cyclooxygenase (COX) enzymes which are responsible for converting arachidonic acid into pro-aggregatory thromboxane (B8750289) A2. nih.gov Generally, the 2-aminopyrimidine structures were found to be more potent than the 4,6-diaminopyrimidine (B116622) derivatives. nih.govnih.gov Further mechanistic studies are required to fully elucidate the precise target within this pathway. nih.gov

Table 2: Antiplatelet Aggregation Activity of 2-Aminopyrimidine Derivatives IC50 values against arachidonic acid-induced platelet aggregation.

| Compound | Compound Type | IC50 (µM) | Reference |

|---|---|---|---|

| Ia | 2-Aminopyrimidine | 36.75 | nih.gov, nih.gov |

| Ib | 2-Aminopyrimidine | 72.4 | nih.gov, nih.gov |

| IB | 2-Aminopyrimidine | 62.5 | nih.gov, nih.gov |

| II16 | 4,6-Diaminopyrimidine | 80 | nih.gov, nih.gov |

The cyclooxygenase (COX) enzyme has two primary isoforms, COX-1 and COX-2. rsc.org COX-2 is directly implicated in inflammation and pain. rsc.orgresearchgate.net Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce side effects. researchgate.net Pyrimidine derivatives have been a focus of research for developing selective COX-2 inhibitors. nih.govnih.govmdpi.com

Studies on pyrimidine-5-carbonitriles demonstrated that derivatives with sulphonamide phenyl moieties exhibited potent COX-2 inhibition, with IC50 values in the submicromolar range, comparable to the selective COX-2 inhibitor Celecoxib. nih.gov For example, compound 5d from this series showed an IC50 of 0.16 ± 0.01 µM, which was more than 10-fold stronger than the non-selective NSAID Nimesulide (IC50 1.68 ± 0.22 µM). nih.gov Another study found that pyrimidine derivatives L1 and L2 showed high selectivity towards COX-2, with activity comparable to meloxicam. nih.govmdpi.com These findings support the hypothesis from antiplatelet studies that the mechanism involves the COX pathway.

Table 3: COX-2 Inhibition by Pyrimidine Derivatives A comparison of IC50 values for various pyrimidine derivatives and reference drugs.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 5d | 0.16 ± 0.01 | nih.gov |

| Compound 5b | 0.18 ± 0.02 | nih.gov |

| Compound 3b | 0.36 ± 0.03 | nih.gov |

| Celecoxib (Reference) | 0.17 ± 0.01 | nih.gov |

| Nimesulide (Reference) | 1.68 ± 0.22 | nih.gov |

Urease is a nickel-dependent metalloenzyme produced by various bacteria and is associated with serious health conditions like gastric and duodenal ulcers. nih.govnih.gov The inhibition of urease is a strategy to combat infections by ureolytic bacteria. nih.govnih.gov While direct studies on this compound are limited, research on structurally related pyridine (B92270) carboxamide and carbothioamide derivatives provides insight into potential inhibitory mechanisms. nih.govnih.gov

In a study of pyridine carboxamide derivatives, several compounds showed significant urease inhibition. nih.gov The most potent compounds, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide (Rx-6) and pyridine 2-yl-methylene hydrazine carboxamide (Rx-7), had IC50 values of 1.07 ± 0.043 µM and 2.18 ± 0.058 µM, respectively. nih.govnih.gov Kinetic studies revealed the mode of interaction, while molecular docking helped to visualize the binding within the enzyme's active site. nih.gov These studies on analogous structures highlight that derivatives of heterocyclic aldehydes are promising scaffolds for potent urease inhibitors. nih.govnih.govnih.gov

Table 4: Urease Inhibition by Pyridine Carboxamide Derivatives IC50 values of potent inhibitors.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Rx-6 | 1.07 ± 0.043 | nih.gov, nih.gov |

| Rx-7 | 2.18 ± 0.058 | nih.gov, nih.gov |

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It is instrumental in elucidating the binding modes of enzyme inhibitors, providing a detailed view of the ligand-protein interactions at a molecular level. semanticscholar.orgnih.gov

The analysis of ligand-protein interactions reveals the specific forces that stabilize the inhibitor within the enzyme's active site, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov

β-Glucuronidase: For 2-aminopyrimidine derivatives, docking studies showed that active compounds form significant hydrogen bonds and hydrophobic interactions within the binding pocket of E. coli β-glucuronidase. semanticscholar.org The presence of functional groups capable of donating or accepting hydrogen bonds was found to be crucial for potent inhibition. nih.govsemanticscholar.org The most potent inhibitor, compound 24, was observed to have interactions that stabilized its position effectively within the active site. semanticscholar.org

Urease: Docking studies of pyridine carboxamide inhibitors with urease revealed that hydrogen bonding, π-π interactions, and van der Waals forces are key to their inhibitory activity. nih.gov For imidazopyridine-based inhibitors, specific interactions with amino acid residues such as Ala334 (π-π T-shaped & amide-pi stacked), Glu331 (carbon-hydrogen bond), and Phe335 (π-π T-shaped & π-pi stacked) were identified as important for stabilizing the ligand in the active site. nih.gov

COX-2: Molecular docking of pyrimidine derivatives into the COX-2 active site demonstrated a high binding affinity. rsc.orgnih.gov The selective inhibition is attributed to the ability of the ligands to fit into the larger binding pocket of COX-2 compared to COX-1. mdpi.com The interactions typically involve key residues that line the active site channel, leading to the blockage of substrate access. rsc.org

This detailed profiling of interactions is essential for structure-based drug design, allowing for the rational optimization of lead compounds to enhance their potency and selectivity. nih.gov

In Silico Studies of Molecular Recognition

Computational, or in silico, studies are crucial for predicting the binding modes and molecular interactions of this compound derivatives with their biological targets. nih.gov Molecular docking, a primary in silico technique, simulates the interaction between a small molecule (ligand) and a macromolecule, typically a protein or DNA, to predict the preferred binding orientation and affinity. cmjpublishers.com These simulations are essential for understanding the molecular basis of a compound's biological activity before undertaking extensive synthetic and in vitro testing. nih.gov

The process generally involves preparing the 3D structures of both the ligand and the target protein, whose crystal structure is often obtained from databases like the Protein Data Bank (PDB). nih.govcmjpublishers.com Docking algorithms then explore various possible conformations of the ligand within the active site of the target, calculating a binding energy or score for each pose. cmjpublishers.comnih.gov For instance, in the study of pyrimidine derivatives as potential inhibitors of human cyclin-dependent kinase-2 (CDK2), docking data revealed binding energies ranging from -7.4 to -7.9 kcal/mol for the most promising compounds. nih.gov

In the context of developing dual inhibitors for c-Met and VEGFR-2, docking studies were performed on derivatives of a 4-aminopyrimidine-5-carbaldehyde (B100492) oxime scaffold. researchgate.net These studies helped to interpret the structure-activity relationships (SAR) observed in biological assays by visualizing key interactions, such as hydrogen bonds and hydrophobic contacts, within the kinase binding sites. researchgate.net Similarly, when investigating 2-aminopyrimidine derivatives as β-glucuronidase inhibitors, docking was used to predict the binding modes of active compounds, confirming that the presence of specific donor or acceptor functionalities is critical for potent inhibition. nih.govmdpi.com These computational models provide a rational basis for designing new analogs with improved potency and selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies

Elucidating Structural Features for Modulated Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of the aminopyrimidine scaffold, SAR analyses have identified several key features that govern their potency as inhibitors of various enzymes. rsc.org

In the development of VEGFR-2 inhibitors based on a 4-aminopyrimidine-5-carboxaldehyde oxime scaffold, it was discovered that having a 4-fluoro-2-methylindol-5-yloxy group at the 6-position of the pyrimidine ring was beneficial for activity. nih.gov Further modifications to the oxime side chain demonstrated that different alkyl groups could be used to modulate potency. nih.gov Another study on dual c-Met and VEGFR-2 inhibitors highlighted the importance of the substituent on the oxime moiety, where specific ether and amine functionalities led to nanomolar inhibition. researchgate.net

For a series of pyrimidine-4-carboxamides designed as N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, SAR studies revealed that the amide substituent at the R1 position likely binds in a shallow lipophilic pocket, as modifications here did not improve activity. acs.org Conversely, changes at other positions on the pyrimidine ring significantly impacted both potency and physicochemical properties like lipophilicity. acs.org These detailed analyses provide a roadmap for optimizing lead compounds into effective biological agents. rsc.org

Positional and Substituent Effects on Mechanistic Outcomes

For 4-aminopyrimidine-5-carbaldehyde oxime derivatives targeting c-Met and VEGFR-2, the introduction of a terminal hydrophilic group on the oxime side chain was a key strategy. researchgate.net This modification was intended to form additional interactions within the enzyme's active site. The results showed that compounds with specific ether and amine substituents achieved potent dual inhibition, with IC50 values in the nanomolar range. researchgate.net For example, compound 18a from the study, featuring a specific amine-containing side chain, was identified as a highly potent dual inhibitor. researchgate.net

In the case of pyrimidine-4-carboxamide (B1289416) inhibitors of NAPE-PLD, a systematic variation of substituents at three different positions (R1, R2, and R3) was performed. acs.org It was found that while the R1 amide was sensitive to changes, the R2 position allowed for larger N-alkyl groups, with an isopropyl derivative showing a 2-fold increase in activity. acs.org Furthermore, conformational restriction at the R2 position, by using cyclic phenethylamine (B48288) derivatives like 3-phenylpiperidine, also led to a 2-fold improvement in activity, demonstrating that both the substituent's nature and its conformational freedom are critical determinants of potency. acs.org These findings underscore the importance of fine-tuning substituent patterns to achieve desired biological effects.

Precursor Role in the Synthesis of Biologically Relevant Scaffolds

The this compound core is a versatile building block in medicinal chemistry, serving as a starting point for the synthesis of a wide array of biologically important molecules. nih.gov

Development of Enzyme Inhibitors and Receptor Ligands

The aminopyrimidine scaffold is a privileged structure in drug discovery, frequently used to develop potent and selective enzyme inhibitors. semanticscholar.org The aldehyde functional group in this compound provides a reactive handle for elaboration into more complex structures.